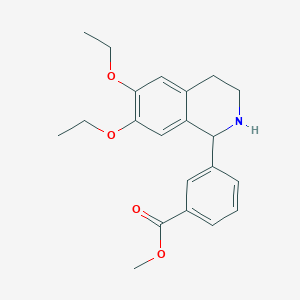![molecular formula C26H34N6O2S B11503131 N-[4-(diethylamino)-2-methylphenyl]-2-{[5-(morpholin-4-ylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11503131.png)
N-[4-(diethylamino)-2-methylphenyl]-2-{[5-(morpholin-4-ylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(DIETHYLAMINO)-2-METHYLPHENYL]-2-({5-[(MORPHOLIN-4-YL)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a diethylamino group, a morpholine moiety, and a triazole ring, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
The synthesis of N-[4-(DIETHYLAMINO)-2-METHYLPHENYL]-2-({5-[(MORPHOLIN-4-YL)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE involves multiple steps. The synthetic route typically starts with the preparation of the key intermediates, which are then coupled under specific reaction conditions. Industrial production methods may involve optimization of these steps to ensure high yield and purity. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired application and scale of production .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. .
Scientific Research Applications
N-[4-(DIETHYLAMINO)-2-METHYLPHENYL]-2-({5-[(MORPHOLIN-4-YL)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
N-[4-(DIETHYLAMINO)-2-METHYLPHENYL]-2-({5-[(MORPHOLIN-4-YL)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE can be compared with similar compounds such as:
CPM (7-Diethylamino-3-(4’-Maleimidylphenyl)-4-Methylcoumarin): Known for its thiol-reactive properties and applications in protein labeling.
DEACM (7-(Diethylamino)coumarin-4-yl)methyl: Used in biological applications for its photochemical properties. These compounds share structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of N-[4-(DIETHYLAMINO)-2-METHYLPHENYL]-2-({5-[(MORPHOLIN-4-YL)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE.
Properties
Molecular Formula |
C26H34N6O2S |
|---|---|
Molecular Weight |
494.7 g/mol |
IUPAC Name |
N-[4-(diethylamino)-2-methylphenyl]-2-[[5-(morpholin-4-ylmethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C26H34N6O2S/c1-4-31(5-2)22-11-12-23(20(3)17-22)27-25(33)19-35-26-29-28-24(18-30-13-15-34-16-14-30)32(26)21-9-7-6-8-10-21/h6-12,17H,4-5,13-16,18-19H2,1-3H3,(H,27,33) |
InChI Key |
MXHLMKZTPQILSS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CN4CCOCC4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2,5-dioxo-1-(pyridin-3-ylmethyl)-4-(trifluoromethyl)imidazolidin-4-yl]cyclopropanecarboxamide](/img/structure/B11503053.png)
![2-acetyl-3-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)-5-phenylcyclohex-2-en-1-one](/img/structure/B11503056.png)
![11-(furan-3-yl)-2,2,9-trihydroxy-15-(2-methylpropyl)-10-oxa-15-azatetracyclo[7.6.0.01,12.03,8]pentadeca-3,5,7,11-tetraene-13,14-dione](/img/structure/B11503063.png)

![3-Phenyl-4-[(phenylsulfonyl)amino]butanoic acid](/img/structure/B11503080.png)
![1-[(7-methyl-3,4-dihydroquinolin-1(2H)-yl)sulfonyl]anthracene-9,10-dione](/img/structure/B11503081.png)
![2-[(2-methylbenzyl)sulfonyl]-3H-imidazo[4,5-b]pyridine](/img/structure/B11503087.png)
![N-[1,3-dimethyl-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-2-methoxybenzamide](/img/structure/B11503091.png)
![3-methoxy-6,6a-dihydro-5H-benzo[a]phenothiazine](/img/structure/B11503095.png)
![N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B11503103.png)
![2-[2-(3,4-Diethoxyphenyl)-1-[(2-hydroxyphenyl)amino]ethylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B11503108.png)
![2-({[(5-isopropyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetyl}amino)benzoic acid](/img/structure/B11503123.png)
![3-(4-Ethoxyphenyl)-3-[(4-phenylbutanoyl)amino]propanoic acid](/img/structure/B11503127.png)
![N-(4-ethoxyphenyl)-1-[(8-methoxyquinolin-5-yl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11503130.png)
